3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol
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Overview
Description
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is an organic compound that features a complex structure with a phenyl group, a propargyl group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-1-one with propargylamine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The propargyl group may also participate in covalent modification of biological targets through click chemistry reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylbutan-1-ol: Lacks the propargyl group, making it less reactive in certain chemical reactions.
1-Phenyl-2-[(prop-2-yn-1-yl)amino]ethanol: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol is unique due to the presence of both a phenyl group and a propargyl group, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies.
Properties
IUPAC Name |
3-methyl-1-phenyl-2-(prop-2-ynylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-10-15-13(11(2)3)14(16)12-8-6-5-7-9-12/h1,5-9,11,13-16H,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPPCYAIRPLLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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